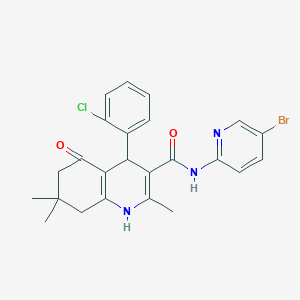![molecular formula C22H17N3OS2 B304287 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304287.png)
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is a compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a phenothiazine moiety, which is known to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including DNA, proteins, and enzymes. The phenothiazine moiety in the compound is known to exhibit intercalating properties, which allows it to insert itself between the base pairs of DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, scavenge free radicals, and generate singlet oxygen upon irradiation. It has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine in lab experiments is its versatility. It can be used for various applications, including as a fluorescent probe, photosensitizer, and anticancer agent. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and microbial infections. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies can be conducted to elucidate its mechanism of action and optimize its properties for various applications.
Synthesis Methods
The synthesis of 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine involves the reaction of 4,6-dimethyl-2-thiouracil with 10-chloro-10H-phenothiazine-2-carbonyl chloride in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography.
Scientific Research Applications
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been the subject of various scientific research studies due to its potential applications in different fields. It has been investigated for its anticancer, antimicrobial, and antioxidant activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
properties
Product Name |
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine |
|---|---|
Molecular Formula |
C22H17N3OS2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C22H17N3OS2/c1-12-11-13(2)24-21-18(12)19(23)20(28-21)22(26)25-14-7-3-5-9-16(14)27-17-10-6-4-8-15(17)25/h3-11H,23H2,1-2H3 |
InChI Key |
NSVGTAHXUYYWJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)



